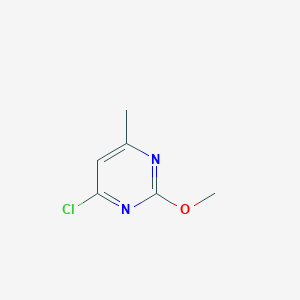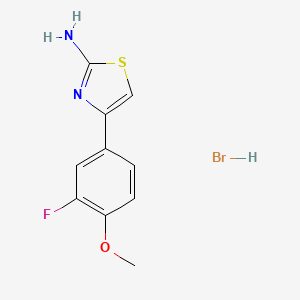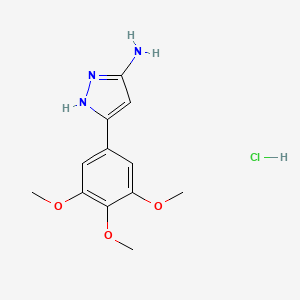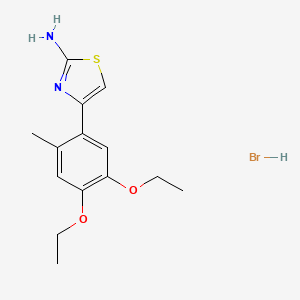
4-氯-2-甲氧基-6-甲基嘧啶
描述
4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methoxy-6-methylpyrimidine is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methoxy-6-methylpyrimidine include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .科学研究应用
-
Organic Synthesis : “4-Chloro-2-methoxy-6-methylpyrimidine” is an important raw material and intermediate used in organic synthesis . The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the particular synthesis pathway and the desired end product. The outcomes of these syntheses are typically new organic compounds that can have a wide range of uses.
-
Pharmaceuticals : This compound is also used in the pharmaceutical industry . It could be used in the synthesis of new drugs or as an intermediate in the production process of existing drugs. The methods of application would depend on the specific drug being synthesized and the role this compound plays in that synthesis. The outcomes could be new or improved pharmaceuticals for treating various diseases and conditions.
-
Agrochemicals : “4-Chloro-2-methoxy-6-methylpyrimidine” is used in the production of agrochemicals . These could include pesticides, herbicides, or fertilizers. The methods of application would depend on the specific agrochemical being produced. The outcomes could be more effective or environmentally friendly agrochemicals.
-
Dyestuffs : This compound is used in the production of dyestuffs . These could be dyes for textiles, food, or other applications. The methods of application would depend on the specific dye being produced. The outcomes could be new colors or improved dye properties.
-
Nitrification Inhibitor : A related compound, 2-Amino-4-chloro-6-methylpyrimidine, is used as a nitrification inhibitor . Nitrification inhibitors are chemicals that slow the conversion of ammonium into nitrate, thus improving the efficiency of nitrogen fertilizers. The specific methods of application would depend on the specific formulation of the fertilizer and the crop being grown. The outcomes could be improved crop yields and reduced environmental impact.
-
Medicinal Chemistry : Pyrimidine derivatives, including those with a 4-chloro-6-methylpyrimidine core, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
-
Material Science : Pyrimidine derivatives, including “4-Chloro-2-methoxy-6-methylpyrimidine”, can be used in the field of material science . They can be used in the synthesis of new materials or as an intermediate in the production process of existing materials. The methods of application would depend on the specific material being synthesized and the role this compound plays in that synthesis. The outcomes could be new or improved materials with various properties.
-
Microwave-assisted Synthesis : “4-Chloro-2-methoxy-6-methylpyrimidine” can potentially be used in microwave-assisted synthesis . This is a technique used in organic chemistry to heat reactions using microwave radiation, which can increase the rate of reactions and yield. The compound could be used as a starting material or intermediate in these reactions .
安全和危害
属性
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSIHCSUIEICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540468 | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-6-methylpyrimidine | |
CAS RN |
97041-37-7 | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)







